molecular formula C18H21N3O B14952817 1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole

Katalognummer: B14952817
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: XLZZCFHYUNGCRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole is a synthetic organic compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis

Vorbereitungsmethoden

The synthesis of 1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenol and 1-bromobutane as the primary starting materials.

    Etherification: 2,5-dimethylphenol undergoes etherification with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(2,5-dimethylphenoxy)butane.

    Nucleophilic Substitution: The intermediate 4-(2,5-dimethylphenoxy)butane is then reacted with sodium azide to introduce the azide group, forming 4-(2,5-dimethylphenoxy)butyl azide.

    Cyclization: Finally, the azide undergoes cyclization in the presence of a reducing agent like triphenylphosphine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the benzotriazole ring to a dihydrobenzotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break the ether bond, yielding 2,5-dimethylphenol and the corresponding butylbenzotriazole derivative.

Wissenschaftliche Forschungsanwendungen

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

Wirkmechanismus

The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, inhibiting enzymatic activities that require metal cofactors. Additionally, the compound’s phenoxybutyl side chain can interact with hydrophobic pockets in proteins, modulating their function.

Vergleich Mit ähnlichen Verbindungen

1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzotriazole can be compared with other benzotriazole derivatives such as:

Eigenschaften

Molekularformel

C18H21N3O

Molekulargewicht

295.4 g/mol

IUPAC-Name

1-[4-(2,5-dimethylphenoxy)butyl]benzotriazole

InChI

InChI=1S/C18H21N3O/c1-14-9-10-15(2)18(13-14)22-12-6-5-11-21-17-8-4-3-7-16(17)19-20-21/h3-4,7-10,13H,5-6,11-12H2,1-2H3

InChI-Schlüssel

XLZZCFHYUNGCRN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.